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molecular formula C7H8F6O3 B8712608 Ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Cat. No. B8712608
M. Wt: 254.13 g/mol
InChI Key: YKYMHQGFSAMUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09406977B2

Procedure details

Example 3 was prepared by combining 2,2,3,4,4,4-hexafluorobutan-1-ol (184 g, 1.012 moles, Lancaster Synthesis Ltd., Ward Hill, Mass.), triethylamine (102 g, 1.008 moles) and methyl-t-butyl ether (350 mL) in a 1-L round bottom flask that was maintained at a temperature between 5° C. and 15° C. with a carbon dioxide/water bath. To the stirred mix, ethylchloroformate (100 g, 0.92 moles) was added from a jacketed addition funnel that was maintained between 5° C. and 15° C. The ethylchloroformate was added over a period of 4 h. Once addition was complete, the reaction mixture was stirred for an additional 16 h and was allowed to warm to room temperature. Then 100 mL of distilled water was added to the reaction mixture. The organic phase was collected. The water phase was extracted twice with 100 mL portions of methyl-t-butyl ether and all of the organic phases were combined. The organic phase was washed with a 100 mL portion of distilled water and a 100 mL portion of 1N HCl. The ether was removed by rotary evaporation. The remaining sample was purified by fractional distillation, using a concentric tube column. The product was analyzed by GC/MS.
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([CH:5]([F:10])[C:6]([F:9])([F:8])[F:7])[CH2:3][OH:4].C(N(CC)CC)C.COC(C)(C)C.[CH2:25]([O:27][C:28](Cl)=[O:29])[CH3:26]>O>[C:28](=[O:29])([O:4][CH2:3][C:2]([F:11])([F:1])[CH:5]([F:10])[C:6]([F:9])([F:7])[F:8])[O:27][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
FC(CO)(C(C(F)(F)F)F)F
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
COC(C)(C)C
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 3 was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at a temperature between 5° C. and 15° C. with a carbon dioxide/water bath
ADDITION
Type
ADDITION
Details
To the stirred mix
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 5° C. and 15° C
ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted twice with 100 mL portions of methyl-t-butyl ether
WASH
Type
WASH
Details
The organic phase was washed with a 100 mL portion of distilled water
CUSTOM
Type
CUSTOM
Details
The ether was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The remaining sample was purified by fractional distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(OCC)(OCC(C(C(F)(F)F)F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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